Corynoline
Overview
Description
Corynoline is a benzophenanthridine alkaloid isolated from the aerial parts of the plant Corydalis incisa. It is known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory conditions and neurodegenerative diseases .
Mechanism of Action
Target of Action
Corynoline, an isoquinoline alkaloid, primarily targets the acetylcholinesterase (AChE) enzyme . It acts as a reversible and noncompetitive inhibitor of AChE . Additionally, it has been found to interact with CYP450 isoforms , specifically CYP3A4, CYP2C19, CYP2C9, and CYP2D6 . These enzymes play a crucial role in the metabolism and bioactivation of this compound .
Mode of Action
This compound interacts with its targets by inhibiting the action of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the body . It also interacts with CYP450 isoforms, which are involved in the formation of reactive ortho-benzoquinone metabolites .
Biochemical Pathways
This compound affects several biochemical pathways. It exhibits anti-inflammatory activity by activating the Nrf2/antioxidant response element (ARE) pathway . This pathway plays a crucial role in the regulation of inflammation. This compound also modulates the mitogen-activated protein kinase (MAPK) pathway , which is involved in the regulation of various cellular activities .
Pharmacokinetics (ADME Properties)
Studies have shown that this compound is metabolized and bioactivated in the presence of nadph and glutathione, forming various metabolites and conjugates . The CYP450 isoforms, particularly CYP3A4, CYP2C19, CYP2C9, and CYP2D6, are mainly involved in this process .
Result of Action
This compound has been found to exhibit significant anti-inflammatory and antinociceptive effects. It reduces the production of nitric oxide (NO) and decreases the protein and mRNA levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) . It also suppresses the expression of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory and antinociceptive effects can vary depending on the specific inflammatory and nociceptive models used in experimental settings . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Corynoline has been found to interact with various enzymes and proteins. It is an acetylcholinesterase inhibitor , suggesting that it interacts with the enzyme acetylcholinesterase. Furthermore, it has been found that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are mainly involved in the bioactivation of this compound .
Cellular Effects
This compound has been reported to have anti-inflammatory effects . It has been shown to inhibit iNOS, COX-2, and TNF-α production in LPS-stimulated RAW264.7 cells . Furthermore, this compound treatment significantly suppressed the paw licking, writhing in the abdominal region, and displayed high nociceptive inhibitory reaction in a dose-related manner .
Molecular Mechanism
This compound exhibits its effects at the molecular level through various mechanisms. It has been found to inhibit the NF-κB pathway , which is a key regulator of immune and inflammatory responses. Additionally, this compound has been reported to activate Nrf2 , a transcription factor that regulates the expression of antioxidant proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exhibit its effects over time. For instance, at a dosage of 5 and 10 mg/kg, this compound exhibited significantly augmented inhibitory effects at a period of 90 min and 120 min .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The highest dosage of this compound (20 mg/kg) exhibited an inhibitory effect of 20.36% in 30 min and a maximum nociception inhibitory effect of 54.29% in 120 min .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are mainly involved in the bioactivation of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Tissue distribution study of this compound in mice showed that the main target organ of this compound was liver, then kidney, heart, and brain .
Subcellular Localization
Given that this compound can traverse the blood–brain barrier and have a relatively high concentration in the brain , it suggests that this compound may be localized in various subcellular compartments within the brain cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Corynoline can be synthesized through an intramolecular [4+2]-cycloaddition of an amino-substituted isobenzofuran derivative. This method is efficient and yields the desired product in good quantities .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Corydalis incisa using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Corynoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ortho-benzoquinone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, although specific conditions and reagents for these reactions are less documented.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .
Scientific Research Applications
Corynoline has a wide range of scientific research applications:
Comparison with Similar Compounds
Chelidonine: Another benzophenanthridine alkaloid with similar acetylcholinesterase inhibitory properties.
Protopine: An alkaloid with anti-inflammatory and neuroprotective effects.
Uniqueness of Corynoline: this compound is unique due to its dual action as an acetylcholinesterase inhibitor and an activator of the Nrf2 pathway. This combination of activities makes it particularly valuable in the treatment of neurodegenerative diseases and inflammatory conditions .
Properties
IUPAC Name |
(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUGPRHKZNCHGC-TYPHKJRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940272 | |
Record name | 13-Methylchelidonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68035-45-0, 18797-79-0 | |
Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68035-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Corynoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18797-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Methylchelidonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18797-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CORYNOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9W3JU6N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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